Product packaging for 6-Anilinophenanthridine(Cat. No.:)

6-Anilinophenanthridine

Cat. No.: B5296341
M. Wt: 270.3 g/mol
InChI Key: NLCRMICVJWDJPG-UHFFFAOYSA-N
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Description

6-Anilinophenanthridine is a chemical compound based on the phenanthridine structure, a nitrogen-containing heterocycle known for its planar, multi-ring system . Phenanthridine derivatives are of significant interest in biochemical and medicinal research primarily due to their ability to interact with nucleic acids. A key mechanism of action for many phenanthridine compounds is DNA intercalation, where the planar moiety inserts between DNA base pairs . This intercalation can disrupt DNA replication and transcription, and it forms the basis for the use of derivatives like ethidium bromide and propidium iodide as fluorescent dyes in gel electrophoresis and cell biology . Furthermore, functionalized phenanthridine derivatives have been reported to exhibit other biologically relevant activities, such as topoisomerase inhibition, which can lead to cytotoxic effects . Some historical research has also explored related diaminophenanthridine and anilinophenanthridine compounds for potential applications as trypanocidal agents, indicating a broader scope in antimicrobial research . Researchers value this class of compounds for developing probes for cellular imaging and as potential scaffolds in drug discovery. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2 B5296341 6-Anilinophenanthridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylphenanthridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRMICVJWDJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Biological Activity in Research Contexts

Elucidation of Molecular Pathways and Cellular Targets

The biological effects of phenanthridine (B189435) derivatives are primarily initiated through their interaction with fundamental cellular components and processes. Research has identified nucleic acids and specific enzymes as principal targets, leading to distinct downstream cellular responses.

The defining molecular characteristic of many phenanthridine compounds is their ability to interact directly with nucleic acids, a feature attributed to their planar, polyaromatic structure. nih.gov The primary mechanism of this interaction is DNA intercalation, where the flat phenanthridine ring system inserts itself between adjacent base pairs of the DNA double helix. nih.govwikipedia.org This physical insertion causes significant structural perturbation to the DNA, including localized unwinding of the helix, an increase in the distance between base pairs, and a lengthening of the DNA molecule. nih.gov

Classic examples from this family, such as the well-known fluorescent dyes Ethidium (B1194527) Bromide and Propidium Iodide, are N-alkylated phenanthridinium derivatives that serve as archetypal DNA intercalators. nih.govwikipedia.org This intercalative binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, and π-π stacking between the aromatic system of the compound and the DNA base pairs. For cationic derivatives, electrostatic interactions between the positively charged nitrogen and the negatively charged phosphate (B84403) backbone of DNA further enhance binding affinity. nih.gov

This interaction with DNA has profound effects on cellular processes that rely on DNA as a template, including replication and transcription. The structural distortions caused by intercalation can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting these critical functions. nih.gov Some phenanthridine derivatives have also shown the ability to bind preferentially to specific nucleic acid structures, such as DNA:RNA hybrids or G-quadruplexes, suggesting a potential for more targeted biological effects. nih.govmdpi.com

Table 1: DNA Interaction Profiles of Selected Phenanthridine Derivatives

A direct consequence of DNA binding by phenanthridine derivatives is the modulation of enzymes that process DNA. The most significant targets in this regard are the topoisomerases, nuclear enzymes essential for resolving topological stress in DNA during replication, transcription, and repair. oncohemakey.com Many phenanthridine-based compounds function as "topoisomerase poisons," which inhibit the enzymes by trapping the transient covalent complex formed between the topoisomerase and DNA. wikipedia.org

This mechanism prevents the re-ligation of the DNA strand(s), leading to the accumulation of single-strand (for Topoisomerase I) or double-strand (for Topoisomerase II) breaks. wikipedia.orgnih.gov These DNA lesions are highly cytotoxic. Research on various phenanthridine and benzo[c]phenanthridine (B1199836) derivatives has demonstrated potent inhibitory activity against both Topoisomerase I and Topoisomerase II. nih.govnih.govnih.gov For instance, certain 11-substituted benzo[i]phenanthridine derivatives were identified as novel Topoisomerase I-targeting agents with significant cytotoxicity in the nanomolar range. nih.gov Similarly, the novel benzo[c]phenanthridine NK314 was shown to inhibit Topoisomerase IIα, trap the cleavage complex, and induce double-strand breaks. nih.gov

While topoisomerases are the most prominent enzyme targets, the versatile phenanthridine scaffold has been adapted to inhibit other enzymes. For example, a series of phenanthridine sulfonamide derivatives were designed and evaluated as potential inhibitors of Dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. benthamdirect.com This highlights the potential for the 6-anilinophenanthridine structure to be directed toward various enzymatic targets depending on its substitution pattern.

Table 2: Enzyme Inhibition by Phenanthridine Derivatives

The accumulation of DNA damage and the inhibition of critical enzymes by phenanthridine derivatives trigger robust cellular responses, culminating in the modulation of cell growth and the induction of programmed cell death (apoptosis). The DNA strand breaks generated by topoisomerase poisons are recognized by the cell's DNA damage response (DDR) machinery. mdpi.com This typically leads to the activation of checkpoint pathways that arrest the cell cycle, often in the S or G2 phase, to allow time for repair. nih.govnih.gov If the damage is too extensive to be repaired, the cell is directed toward apoptosis.

The molecular mechanism of apoptosis induction by phenanthridines often involves the intrinsic (mitochondrial) pathway. nih.govbio-rad-antibodies.com This pathway is controlled by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to an increased Bax/Bcl-2 ratio. nih.govnih.gov This shift promotes the loss of mitochondrial membrane integrity and the release of cytochrome c into the cytoplasm. bio-rad-antibodies.com Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. bio-rad-antibodies.com Caspase-9, in turn, activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular substrates. mdpi.com Studies on novel phenanthridine derivatives have confirmed their ability to cause cell-cycle arrest and induce apoptosis through the modulation of Bax and Bcl-2 expression levels. nih.govnih.gov

Role of Structural Features of this compound in Modulating Biological Responses

The specific biological activity of any given phenanthridine derivative is dictated by the nature and position of its substituents. In this compound, the anilino group at the C6 position is expected to play a crucial role in defining its molecular interactions and subsequent biological effects.

The planar phenanthridine core is the primary pharmacophore responsible for DNA intercalation. nih.gov The anilino moiety, consisting of a phenyl ring attached via a nitrogen atom, extends this aromatic system. This extension can enhance π-stacking interactions with DNA base pairs, potentially increasing binding affinity. Furthermore, the amine linker introduces a site for hydrogen bonding, which could form specific contacts within the DNA grooves or with amino acid residues in an enzyme's active site.

Structure-activity relationship (SAR) studies on related anilino-heterocycles, such as 9-anilinoacridines and 4-anilinoquinolines, have shown that substitutions on the anilino ring are critical for modulating activity. nih.govnih.gov Electron-donating or electron-withdrawing groups on the phenyl ring of the anilino substituent can alter the electronic properties and lipophilicity of the entire molecule, thereby influencing its cellular uptake, DNA binding affinity, and enzyme inhibitory potency.

Other structural features known to be important in the phenanthridine class include:

N5 Quaternization: The presence of a permanent positive charge, typically through N-alkylation, significantly enhances electrostatic interactions with the negatively charged DNA backbone, often leading to stronger binding. nih.gov

Substituents on the Phenanthridine Core: The placement of functional groups at other positions can confer target specificity and potency. For example, studies have shown that 7-benzyloxy substitution enhances cytotoxicity, while modifications at the C8 and C11 positions can direct the molecule toward different cellular targets. nih.govnih.govnih.gov

Investigation of Specific Molecular Binding Sites and Allosteric Modulation

For phenanthridine derivatives that act as DNA intercalators and topoisomerase poisons, the primary molecular binding site is the ternary complex formed by the drug, DNA, and the enzyme. wikipedia.org The drug binds non-covalently to this complex, stabilizing it and preventing the completion of the enzyme's catalytic cycle.

However, the possibility of phenanthridines binding to other sites, including allosteric sites on enzymes, is an area of active investigation. An allosteric site is a location on a protein that is topologically distinct from the orthosteric (active) site. nih.gov Ligands that bind to allosteric sites can modulate the protein's function without directly competing with the endogenous substrate.

The this compound structure possesses features suggestive of a potential to interact with such sites. Molecules containing an anilino-substituted aromatic core, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are well-known fluorescent probes that bind to exposed hydrophobic pockets on the surface of proteins. researchgate.net These pockets are often allosteric in nature, and ANS binding is frequently used to detect conformational changes in proteins. The anilino group of this compound could similarly direct the molecule to such hydrophobic sites on target proteins.

While direct evidence for allosteric modulation by this compound is not yet established, molecular docking studies on other phenanthridine derivatives have predicted binding to specific enzyme pockets. For instance, phenanthridine sulfonamide inhibitors of DPP-IV are predicted to occupy the enzyme's binding site and form hydrogen bonds with numerous amino acid residues, indicating a specific, targeted interaction rather than non-specific binding. benthamdirect.com This suggests that the phenanthridine scaffold is capable of being tailored to fit into well-defined protein binding sites, creating opportunities for the development of both orthosteric and allosteric modulators.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic structure and predicting the reactivity of molecules. rsc.orgscirp.org Methods such as Density Functional Theory (DFT) are commonly employed to study the geometry, electronic properties, and vibrational frequencies of organic compounds. scirp.orgresearchgate.net

Energy Minimization and Conformational Analysis

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, such as UV-Vis, IR, and NMR spectra. scirp.org Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org By analyzing the molecular orbitals involved in these electronic transitions, one can understand the nature of the absorption bands. For 6-anilinophenanthridine, such calculations would likely predict transitions involving the π-systems of the phenanthridine (B189435) and aniline (B41778) rings. Similarly, by calculating the vibrational frequencies, an IR spectrum can be simulated, where the peaks correspond to the different vibrational modes of the molecule. This allows for the assignment of experimentally observed spectral bands to specific molecular motions.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies and reaction pathways. For the synthesis of phenanthridine derivatives, computational studies can help to understand the feasibility of different reaction routes and the role of catalysts or reagents. While specific computational studies on the reaction mechanisms involving this compound were not found, the general methodology would involve calculating the energies of proposed intermediates and transition states to identify the most favorable reaction pathway.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with the environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent effects, and binding processes.

Ligand-Target Docking and Scoring

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. For this compound, docking studies could be used to identify potential biological targets and to predict its binding mode. The scoring function provides an estimate of the binding affinity, which can be used to prioritize compounds for further experimental testing.

Interactive Table: Key Parameters in Ligand-Target Docking

ParameterDescriptionRelevance to this compound
Binding Affinity A measure of the strength of the interaction between the ligand and the target.Predicts how strongly this compound might bind to a biological target.
Binding Pose The specific orientation and conformation of the ligand within the binding site.Reveals the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target.
Scoring Function An algorithm used to estimate the binding affinity for a given binding pose.Ranks different binding poses and helps in identifying the most likely one.

Simulation of Binding Events and Conformational Changes

While docking provides a static picture of the binding event, MD simulations can be used to study the dynamics of the binding process and any subsequent conformational changes in the ligand or the receptor. Starting from a docked pose, an MD simulation can reveal the stability of the ligand-receptor complex and the detailed interactions that contribute to binding. These simulations can also show how the binding of this compound might induce conformational changes in its target, which can be crucial for its biological activity.

In Silico Screening and Molecular Design of Novel this compound Analogues

The rational design of new this compound analogues is a multi-faceted process that leverages computational tools to navigate the complexities of ligand-target interactions. This approach typically begins with the identification of a biological target of interest, followed by the use of in silico methods to design molecules with a high affinity and selectivity for that target.

Virtual Screening:

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, virtual screening can be employed to filter extensive compound databases to find novel derivatives that fit the binding site of a target protein, such as a protein kinase. The process involves the computational docking of each molecule in the library into the active site of the target and scoring their potential binding affinity.

Molecular Docking:

Molecular docking studies provide detailed insights into the binding mode and interactions between a ligand, such as a this compound analogue, and its target protein at the atomic level. These studies can predict the preferred orientation of the ligand within the binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. This information is invaluable for the structure-based design of more potent and selective inhibitors.

For instance, in the design of novel kinase inhibitors, molecular docking can be used to model the interactions of this compound derivatives with the ATP-binding pocket of a specific kinase. The results of these simulations can guide the modification of the this compound scaffold to enhance its interaction with key residues in the active site, thereby improving its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of this compound analogues with known activities, a QSAR model can be developed to predict the activity of newly designed compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological response.

A robust QSAR model can serve as a predictive tool to guide the design of new analogues with improved potency. For example, a model might indicate that increasing the hydrophobicity of a particular region of the this compound molecule is correlated with higher activity, thus directing synthetic efforts towards analogues with this feature.

Illustrative Data from In Silico Studies:

While specific research data on the in silico design of this compound analogues is not publicly available, the following tables illustrate the type of data that would be generated from such studies.

Table 1: Virtual Screening Hits for a Hypothetical Protein Kinase Target

Compound IDDocking Score (kcal/mol)Predicted IC₅₀ (µM)Key Interacting Residues
6-AP-001-9.50.15Lys72, Glu91, Leu144
6-AP-002-9.20.28Lys72, Asp161
6-AP-003-8.90.55Met93, Phe145
6-AP-004-8.70.89Lys72, Glu91, Val77

This interactive table showcases potential lead compounds identified through virtual screening, ranked by their predicted binding affinity (Docking Score) and potency (Predicted IC₅₀). The key interacting residues provide insights for further optimization.

Table 2: Molecular Docking Analysis of Designed this compound Analogues

AnalogueModificationBinding Energy (kcal/mol)Number of H-BondsInteracting Residues
Lead Compound--8.52Lys72, Glu91
Analogue 14'-OH substitution-9.13Lys72, Glu91, Asp161
Analogue 23'-Cl substitution-8.82Lys72, Glu91
Analogue 32'-CH₃ substitution-8.32Lys72, Glu91

This interactive table demonstrates how molecular docking can be used to evaluate the impact of specific chemical modifications on the binding affinity and interaction patterns of this compound analogues.

Table 3: QSAR Model Predictions for Novel this compound Derivatives

DerivativeMolecular WeightLogPPredicted pIC₅₀
Derivative A350.44.27.8
Derivative B364.84.58.1
Derivative C382.33.97.5
Derivative D398.94.88.5

This interactive table illustrates the predictive power of a QSAR model, providing estimated biological activity (pIC₅₀) for newly designed derivatives based on their physicochemical properties.

The integration of these in silico approaches provides a powerful framework for the rational design and optimization of novel this compound analogues. By predicting their biological activity and mode of action, these computational methods guide medicinal chemists in synthesizing compounds with a higher probability of success, ultimately accelerating the discovery of new and effective therapeutic agents.

Analytical and Characterization Methodologies in Advanced Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While fundamental spectroscopic methods like 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) are essential for initial identification, a deeper structural elucidation of 6-Anilinophenanthridine requires more sophisticated techniques. Advanced 2D NMR experiments and detailed mass fragmentation analysis are indispensable for unambiguously assigning all atoms within the molecule and confirming the connectivity between the aniline (B41778) and phenanthridine (B189435) moieties. emerypharma.com

Two-Dimensional (2D) NMR Spectroscopy: Two-dimensional NMR spectroscopy provides through-bond correlation data that is critical for assembling the molecular structure. nih.gov Key techniques include:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies which protons are directly attached to which carbon atoms. columbia.edu For this compound, HSQC would be used to correlate each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H framework of both the phenanthridine core and the aniline ring. emerypharma.com

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly vital for identifying quaternary carbons (carbons with no attached protons) and for confirming the link between the aniline nitrogen and the C6 position of the phenanthridine ring. For instance, correlations would be expected between the aniline N-H proton and carbons in both the aniline ring and the phenanthridine core. emerypharma.comresearchgate.net

The table below illustrates hypothetical, yet expected, key HMBC correlations that would be used to confirm the structure of this compound.

Proton(s) Correlating Carbon(s) Structural Information Confirmed
Aniline N-HC6 (Phenanthridine), Aniline C1'Confirms the C-N bond at position 6.
H1 (Phenanthridine)C10b, C10c, C2Confirms connectivity within the terminal aromatic ring of the phenanthridine core.
H4 (Phenanthridine)C4a, C5, C10cProvides evidence for the structure around the central phenanthridine rings.
Aniline H2'/H6'C6 (Phenanthridine), Aniline C4'Establishes the spatial relationship and connectivity of the aniline ring.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the determination of the molecular formula. Beyond this, the fragmentation pattern observed during MS/MS experiments offers a roadmap of the molecule's structure. wikipedia.org In electron impact (EI) ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation. libretexts.org The cleavage of the bond between the C6 of the phenanthridine and the aniline nitrogen would be a likely fragmentation pathway, generating distinct ions corresponding to the phenanthridine cation and the aniline radical, or vice versa. Analyzing these fragments helps to confirm the presence and connectivity of the two major structural units. chemguide.co.uklibretexts.org

Chromatographic and Separation Methods for Purity Assessment and Isolation

Following the synthesis of this compound, chromatographic techniques are essential for isolating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. youtube.comiipseries.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to determine the optimal solvent system for larger-scale purification. libretexts.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber with a specific solvent mixture (mobile phase). The differing polarities of the compounds cause them to travel up the plate at different rates, resulting in separation. chemistryhall.com

Column Chromatography: For preparative isolation, column chromatography is the standard method. libretexts.org It operates on the same principles as TLC but on a much larger scale. youtube.com A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded at the top. The chosen solvent system (eluent) is then passed through the column, often under pressure (flash chromatography) to speed up the process. nih.gov Fractions are collected as the solvent exits the column, and those containing the pure compound, as identified by TLC, are combined.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for the final purity assessment of the isolated compound. iipseries.org The sample is injected into a column packed with very small particles, and a liquid mobile phase is pumped through at high pressure. A detector at the end of the column measures the concentration of the compound as it elutes. The result is a chromatogram where the area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

The following table summarizes typical chromatographic conditions used for the purification and analysis of phenanthridine derivatives.

Technique Stationary Phase Typical Mobile Phase (Eluent) Purpose
Thin-Layer Chromatography (TLC)Silica Gel 60 F254Hexane/Ethyl Acetate (e.g., 4:1 ratio)Reaction monitoring, solvent system optimization
Flash Column ChromatographySilica Gel (230-400 mesh)Gradient of Hexane/Ethyl AcetatePreparative isolation and purification nih.gov
High-Performance Liquid Chromatography (HPLC)C18 (Reverse-Phase)Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Final purity analysis, quantification

Electrochemical Characterization in Redox-Active Phenanthridine Systems

The extended π-conjugated system of the phenanthridine core, combined with the electron-donating aniline substituent, suggests that this compound possesses redox-active properties. rsc.org Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the oxidation and reduction potentials of such molecules.

Cyclic voltammetry involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. For a redox-active species, a peak in the current will appear at the potential where the molecule is oxidized, and another peak will appear where it is reduced. The potential at which these events occur provides valuable information about the molecule's electronic properties.

In the context of this compound, the aniline group is an electron-donating group, which would be expected to lower the oxidation potential of the molecule compared to the unsubstituted phenanthridine core, making it easier to oxidize. Conversely, electron-withdrawing groups on the phenanthridine or aniline rings would generally make the molecule harder to oxidize (higher potential). sdu.dknih.gov The reversibility of the redox events, determined by analyzing the shape and separation of the oxidation and reduction peaks, indicates the stability of the resulting radical cation or anion. This information is critical for applications in materials science and organic electronics where stable redox states are required. nih.govharvard.edu

Parameter Information Gained Relevance to this compound
Oxidation Potential (Eox)Energy required to remove an electron.Indicates the ease of forming a radical cation. The aniline group likely lowers this value.
Reduction Potential (Ered)Energy gained upon adding an electron.Indicates the ease of forming a radical anion on the π-system.
Peak Separation (ΔEp)Proximity to an ideal reversible one-electron transfer.Assesses the stability of the oxidized/reduced species.
Peak Current (ip)Related to concentration and diffusion coefficient.Provides quantitative data about the electrochemical process.

Advanced Microscopy and Imaging Techniques for Cellular Localization Studies

The inherent fluorescence of many phenanthridine derivatives makes them excellent candidates for use as probes in cellular imaging. biorxiv.org Advanced microscopy techniques can be used to visualize the uptake and subcellular distribution of this compound in living cells, providing insights into its biological interactions. nih.govnih.gov

Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful fluorescence imaging technique that uses a pinhole to reject out-of-focus light, allowing for the acquisition of high-resolution optical sections from within a thick specimen. nih.gov This capability is essential for accurately determining where a fluorescent molecule, such as this compound, localizes within the three-dimensional space of a cell. evidentscientific.com

In a typical experiment, live cells are incubated with this compound and then imaged. To identify the specific organelles where the compound accumulates, co-localization studies are performed. researchgate.net This involves simultaneously staining the cells with commercially available fluorescent probes that are known to accumulate in specific cellular compartments, such as MitoTracker (mitochondria), LysoTracker (lysosomes), or ER-Tracker (endoplasmic reticulum). researchgate.net By comparing the fluorescence signal from this compound with the signals from the organelle-specific trackers, regions of overlap (co-localization) can be identified, indicating the compound's primary subcellular destination. mpg.derevvity.com This information is crucial for understanding its potential mechanisms of action or for its development as a targeted cellular probe.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Strategies for Enhanced Complexity

Future synthetic efforts must move beyond traditional methods to create a wider and more complex array of 6-anilinophenanthridine analogues. While classical approaches like the Pictet–Hubert reaction have been foundational, modern synthetic methodologies offer pathways to derivatives with greater structural diversity and three-dimensionality, which is often correlated with improved biological specificity. proquest.com

Key strategies that warrant further development include:

Palladium-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of the phenanthridine (B189435) core and the aniline (B41778) substituent. researchgate.netnih.govchemistryforsustainability.orgbeilstein-journals.org By avoiding the need for pre-functionalized starting materials, C-H activation can streamline the synthesis of complex analogues, enabling the rapid generation of libraries for screening. researchgate.netnih.govchemistryforsustainability.org

Photochemical and Radical-Mediated Cyclizations: Light-mediated reactions and radical cyclizations offer mild and efficient alternatives for constructing the phenanthridine core. beilstein-journals.orgnih.gov These methods can provide access to unique substitution patterns that are difficult to achieve through conventional thermal reactions. beilstein-journals.org

Multi-Component Reactions (MCRs): Designing one-pot MCRs would significantly improve synthetic efficiency, allowing for the assembly of complex this compound derivatives from simple precursors in a single step. This approach is ideal for building diverse compound libraries with varied substitution patterns on both the phenanthridine and aniline moieties.

Table 1: Comparison of Synthetic Strategies for Phenanthridine Scaffolds

Strategy Description Advantages Potential for 6-Anilinophenanthridines
Classical Methods (e.g., Pictet-Hubert) Intramolecular cyclization of N-acyl-o-aminobiphenyls at high temperatures. beilstein-journals.org Well-established, good for basic scaffold synthesis. Foundational, but limited in generating complex or diverse derivatives.
Pd-Catalyzed C-H Activation Direct functionalization of C-H bonds on the aromatic core using a palladium catalyst. nih.govbeilstein-journals.org High atom economy, allows for late-stage functionalization, access to diverse analogues. chemistryforsustainability.org Ideal for creating libraries by modifying the core and aniline rings with various functional groups.
Photochemical Cyclization Use of UV light to mediate the ring-closing reaction to form the phenanthridine core. beilstein-journals.org Mild reaction conditions, can access novel isomers. Useful for synthesizing derivatives with sensitive functional groups that are incompatible with high temperatures.
Radical Cyclization Formation of the core structure through radical-mediated C-C or C-N bond formation. nih.gov Good for constructing highly substituted rings. Can be employed to build sterically hindered or electronically unique this compound analogues.

Exploration of Underexplored Biological Targets for Phenanthridine Derivatives

The historical focus on DNA intercalation as the primary mechanism of action for phenanthridines has left a vast landscape of other potential biological targets unexplored. nih.gov Future research should prioritize moving beyond DNA to identify and validate novel protein targets for this compound derivatives.

Promising areas for exploration include:

Protein Kinases: The ATP-binding pocket of many kinases is a validated target for heterocyclic inhibitors. Screening this compound libraries against panels of kinases could identify novel inhibitors for cancer and inflammatory diseases. For example, certain fused phenanthridine scaffolds have already shown inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov

Transcription Factors: The discovery of a phenanthridine analogue, ZL0220, that disrupts the DNA-binding activity of the transcription factor ΔFosB highlights the potential of this scaffold to modulate protein-DNA and protein-protein interactions (PPIs). nih.gov This opens the door to targeting other transcription factors implicated in diseases like cancer and neurodegenerative disorders.

Enzymes and Receptors: The rigid, planar structure of the phenanthridine core, combined with the conformational flexibility of the aniline substituent, makes it a suitable scaffold for targeting enzymatic active sites or receptor binding pockets. Systematic screening against diverse enzyme families (e.g., proteases, phosphatases) is warranted.

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Rationale Potential Therapeutic Area
DNA/RNA Established activity for phenanthridines (e.g., intercalation). nih.gov Anticancer, Antiviral, Antiparasitic
Protein Kinases Heterocyclic scaffolds are common in kinase inhibitors; CDK inhibition has been observed. nih.gov Oncology, Immunology
Transcription Factors Demonstrated disruption of ΔFosB activity by a phenanthridine analogue. nih.gov Addiction, Oncology, Neurology
Protein-Protein Interactions The scaffold can be elaborated to mimic key binding motifs ("hot spots"). nih.gov Various (dependent on specific PPI)
G-Quadruplexes Planar aromatic structures are known to bind and stabilize G-quadruplex DNA/RNA structures. mdpi.com Oncology (Telomerase Inhibition)

Rational Design of Highly Selective this compound Analogues

To minimize off-target effects and improve therapeutic potential, the rational design of highly selective this compound analogues is crucial. This involves a synergistic combination of computational modeling and synthetic chemistry to understand and exploit structure-activity relationships (SAR).

Future efforts in this area should focus on:

Computational Docking and Virtual Screening: Utilizing crystal structures of target proteins, molecular docking can predict the binding modes of this compound derivatives. nih.govnih.govacademie-sciences.frjddtonline.info This allows for the in-silico screening of virtual libraries and the prioritization of compounds for synthesis, saving time and resources.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modification of the this compound scaffold is necessary. Key areas for modification include the substitution pattern on the aniline ring, the electronics of the phenanthridine core, and the potential introduction of flexible linkers or bulky groups to probe specific interactions within a binding site.

Quantitative Structure-Activity Relationship (QSAR): For a series of active compounds, QSAR modeling can be employed to build mathematical models that correlate structural features with biological activity. nih.gov These models can then be used to predict the activity of unsynthesized analogues and guide the design of more potent and selective molecules.

Integration of Multi-Omics Data in Phenanthridine Research

The advent of "omics" technologies provides powerful, unbiased tools for elucidating the mechanism of action of bioactive compounds. Integrating multi-omics data can help identify the primary targets and downstream pathways affected by this compound derivatives, moving beyond a single-target hypothesis. researchgate.netnygen.iomdpi.comnashbio.comnih.gov

Key multi-omics approaches include:

Chemoproteomics: This technique is used to identify the direct protein targets of a small molecule within a complex biological sample (e.g., cell lysate or living cells). nih.govresearchgate.netmdpi.comnih.gov By using a modified this compound as a probe for affinity purification or by monitoring changes in protein thermal stability (Thermal Proteome Profiling), direct binding partners can be identified by mass spectrometry.

Transcriptomics and Proteomics: Treating cells with a this compound analogue and subsequently analyzing changes in global mRNA (transcriptomics) or protein (proteomics) levels can reveal which cellular pathways are perturbed. nashbio.com This can provide crucial clues about the compound's mechanism of action and potential off-target effects.

Contribution to Chemical Probes and Tool Compounds for Biological Systems Research

Beyond therapeutic applications, well-characterized this compound derivatives can serve as valuable chemical probes or tool compounds to study biological systems. nih.gov A tool compound is a selective small molecule that can be used to perturb a specific protein's function in a cellular or in vivo context, enabling researchers to investigate its biological role.

The development of 6-anilinophenanthridines as chemical probes requires:

High Potency and Selectivity: The compound must interact with its intended target at low concentrations and show minimal binding to other proteins to ensure that the observed biological effects are due to the modulation of the target of interest.

Defined Mechanism of Action: The molecular mechanism by which the compound modulates its target (e.g., competitive inhibition, allosteric modulation) should be well understood.

Development of Functionalized Probes: A potent and selective this compound can be further modified by incorporating tags for specific applications. For instance, adding a fluorescent dye allows for visualization of the target protein in cells via microscopy, while adding a biotin (B1667282) tag enables the pull-down and identification of interacting proteins. nih.govacs.org The development of a phenanthridine analogue as a probe for ΔFosB is a prime example of this potential. nih.gov

Q & A

Q. Experimental Design Considerations :

  • Toxicity Mitigation : Use lower concentrations validated via dose-response curves (e.g., HMIS ratings for acute toxicity) . Incorporate negative controls (e.g., solvent-only groups) to isolate compound-specific effects .
  • Photostability : Conduct experiments under controlled lighting (e.g., amber glassware, low UV environments) to prevent photodegradation .
  • Data Collection : Record time-dependent changes in fluorescence/absorbance to assess photobleaching or aggregation .
  • Ethical Compliance : Follow institutional biosafety protocols and document risk assessments per OSHA HCS guidelines .

Advanced: How can contradictions in existing data on this compound’s reactivity or biological activity be resolved?

Q. Methodology for Data Contradiction Analysis :

  • Source Evaluation : Cross-reference studies using identical purity grades (e.g., ≥95% vs. ≥98%) and solvents (e.g., acetone vs. DMSO) .
  • Statistical Reanalysis : Apply meta-analytic frameworks (e.g., random-effects models) to pooled datasets, weighting results by sample size and methodological rigor .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., pH, temperature) while controlling for variables like endotoxin contamination .
  • Peer Review : Present findings at interdisciplinary forums to identify overlooked variables (e.g., isomerization or trace impurities) .

Advanced: What frameworks ensure rigorous formulation of research questions for studies involving this compound?

Research Question Development :

  • FINER Criteria : Ensure questions are Feasible (e.g., access to analytical facilities), Interesting (e.g., novel applications in fluorescence imaging), Novel (e.g., unexplored metabolic pathways), Ethical (e.g., minimized animal testing), and Relevant (e.g., environmental monitoring applications) .
  • PICO Framework : Define P opulation (e.g., in vitro cell lines), I ntervention (e.g., this compound concentration), C omparison (e.g., untreated controls), and O utcome (e.g., apoptosis rates) .
  • Hypothesis-Driven Design : Example: “Does this compound’s intercalation with DNA vary by ionic strength (0.1M vs. 0.5M NaCl)?” .

Advanced: How should researchers structure data presentation and appendices for publications on this compound?

Q. Data Synthesis and Reporting :

  • Core Data : Include processed results directly addressing the research question (e.g., dose-dependent cytotoxicity curves) in the main text .
  • Supplementary Material : Append raw datasets (e.g., HPLC chromatograms), instrument calibration logs, and detailed toxicity protocols .
  • Visualization : Use heatmaps for large datasets (e.g., gene expression profiles) and error bars reflecting measurement uncertainties (e.g., ±SD from triplicate runs) .
  • Reproducibility : Provide step-by-step protocols for critical steps (e.g., “Sonication at 20 kHz for 10 min in ice bath”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.